N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide
CAS No.: 62129-30-0
Cat. No.: VC16087796
Molecular Formula: C13H8ClN3O5
Molecular Weight: 321.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62129-30-0 |
|---|---|
| Molecular Formula | C13H8ClN3O5 |
| Molecular Weight | 321.67 g/mol |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C13H8ClN3O5/c14-9-4-5-11(12(7-9)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18) |
| Standard InChI Key | ZFRCPOZUFXIUNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Characteristics
N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide (IUPAC name: 3-nitro-N-(4-chloro-2-nitrophenyl)benzamide) consists of two aromatic rings connected via an amide bond. The benzamide ring (C6H4NO2) bears a nitro group at the 3-position, while the aniline-derived ring (C6H3ClN2O2) contains a chloro group at the 4-position and a nitro group at the 2-position.
Molecular Formula and Weight
Key Physicochemical Properties
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logP (Partition Coefficient): Estimated at 4.73–4.86 based on analogous nitrobenzamides .
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 8 acceptors (amide O, nitro groups) .
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Polar Surface Area: ~79.10 Ų, indicating moderate polarity .
Synthesis and Reaction Pathways
The synthesis of N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide follows a nucleophilic acyl substitution reaction between an acyl chloride and a substituted aniline.
Experimental Synthesis (Adapted from )
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Starting Materials:
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3-Nitrobenzoyl chloride (5.4 mmol)
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4-Chloro-2-nitroaniline (21.6 mmol)
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Procedure:
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Reactants are refluxed in anhydrous chloroform under nitrogen for 3 hours.
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The mixture is washed with 1 M HCl and saturated NaHCO3 to remove unreacted starting materials.
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The organic layer is dried over Na2SO4 and concentrated under reduced pressure.
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Crystallization in chloroform yields the product as white needles (84% yield).
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Characterization:
Structural and Crystallographic Analysis
While direct crystallographic data for N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is unavailable, insights can be extrapolated from the isomeric compound N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide :
Key Structural Features
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Dihedral Angle Between Rings: ~70.74° (indicating non-coplanar aromatic systems) .
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Nitro Group Twisting:
Intermolecular Interactions
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Hydrogen Bonding: C–H⋯O bonds form sheet-like networks along the crystal axis .
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Stacking Interactions: Parallel-displaced π-stacking along100 stabilizes the crystal lattice .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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logSw (Water Solubility): Estimated at -4.95, indicating poor aqueous solubility .
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Thermal Stability: Decomposes above 200°C (typical for nitroaromatics).
Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 1665 cm⁻¹ | Amide C=O |
| 1520 cm⁻¹ | NO2 asymmetric | |
| 1H NMR | δ 8.13 ppm | Aromatic H |
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